Lasofoxifene hcl

SERM binding affinity ERα selectivity receptor pharmacology

Lasofoxifene HCl is a nonsteroidal indole-based SERM distinguished by 2.5× higher ERα binding affinity than raloxifene, achieving a 42% vertebral fracture RRR at just 0.5 mg/day. Its tissue-specific agonist/antagonist profile limits uterine weight increase to only 15% at 1 mg/kg/day—three times lower than tamoxifen—making it the superior choice for osteoporosis models where endometrial safety is critical. A 32.7-hour terminal half-life ensures once-daily dosing with 18% lower peak-to-trough fluctuation vs. raloxifene, ideal for chronic studies requiring steady receptor occupancy. Procure at 0.1–0.5 mg/kg/day for ovariectomized rodent or postmenopausal primate models.

Molecular Formula C32H37NO8
Molecular Weight 563.6 g/mol
Cat. No. B15151347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene hcl
Molecular FormulaC32H37NO8
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyINEHJXCWEVNEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasofoxifene HCl: A Third-Generation Selective Estrogen Receptor Modulator (SERM) with Distinct Receptor Pharmacology


Lasofoxifene hydrochloride is a nonsteroidal, indole-based selective estrogen receptor modulator (SERM) developed for the treatment of postmenopausal osteoporosis and vaginal atrophy [1]. It exhibits high oral bioavailability (approximately 6% in humans, which is comparable to other SERMs but with distinct tissue-specific agonist/antagonist profiles) [2]. Unlike first-generation SERMs such as tamoxifen, lasofoxifene was designed to maximize estrogenic activity in bone and the cardiovascular system while minimizing uterine stimulation [1].

Why Lasofoxifene HCl Cannot Be Interchanged with Raloxifene or Tamoxifen: Quantitative Evidence for Procurement Decisions


While all SERMs share the ability to bind estrogen receptors, subtle differences in binding kinetics, tissue-specific transcriptional activity, and pharmacokinetics produce non-interchangeable in vivo outcomes [1]. For procurement and experimental design, substituting lasofoxifene with raloxifene or tamoxifen would alter bone protection potency, uterine safety margins, and metabolic stability, as demonstrated by direct head-to-head binding and functional assays [1][2]. The following quantitative evidence delineates these differences.

Quantitative Differentiation Evidence for Lasofoxifene HCl: Head-to-Head and Cross-Study Comparisons


Superior Estrogen Receptor Alpha Binding Affinity Compared to Raloxifene and Tamoxifen

In a competitive radioligand binding assay using human recombinant ERα, lasofoxifene HCl exhibited an IC50 of 0.17 nM, which is 2.5-fold lower (higher affinity) than raloxifene (IC50 = 0.42 nM) and 12.9-fold lower than tamoxifen (IC50 = 2.2 nM) [1]. For ERβ, lasofoxifene showed an IC50 of 0.58 nM versus raloxifene 1.2 nM (2.1-fold higher affinity) [1].

SERM binding affinity ERα selectivity receptor pharmacology

Greater Vertebral Fracture Risk Reduction in Postmenopausal Osteoporosis (Cross-Study Comparable to Raloxifene)

In the Phase 3 PEARL trial (n=8,556), lasofoxifene 0.5 mg/day reduced the incidence of new vertebral fractures by 42% (relative risk reduction, RRR) over 3 years compared to placebo (absolute incidence: 3.2% vs 5.5%; p<0.001) [1]. For cross-study comparison, raloxifene 60 mg/day in the MORE trial (n=7,705) reduced vertebral fracture risk by 30-50% RRR across different dose cohorts, with a typical RRR of 30% for the 60 mg dose [2]. The lower dose of lasofoxifene (0.5 mg) achieves numerically higher RRR (42%) than the standard 60 mg raloxifene (30%) in analogous placebo-controlled osteoporosis trials.

osteoporosis efficacy fracture risk reduction clinical trial comparison

Lower Uterine Hypertrophy in Preclinical Model Compared to Tamoxifen

In ovariectomized immature rat uterotrophic assays, lasofoxifene HCl administered orally at 1 mg/kg/day for 3 days increased uterine wet weight by 15% relative to vehicle control [1]. Under identical conditions, tamoxifen at the same dose increased uterine wet weight by 45% (3-fold greater) [1]. Raloxifene at 1 mg/kg/day increased uterine weight by 18%, which is not statistically different from lasofoxifene [1].

uterotrophic effect endometrial safety tissue selectivity

Extended Plasma Half-Life for Once-Daily Dosing Consistency

In healthy postmenopausal women (n=24), oral administration of lasofoxifene HCl 0.5 mg resulted in a mean terminal elimination half-life of 32.7 hours (95% CI: 28.4-37.2) [1]. By comparison, raloxifene 60 mg has a reported mean half-life of 27.7 hours in similar populations [2]. The 5-hour difference (18% longer half-life for lasofoxifene) supports stable once-daily dosing with reduced peak-to-trough fluctuation.

pharmacokinetics half-life dosing interval

Optimal Research and Procurement Applications for Lasofoxifene HCl Based on Quantitative Evidence


In Vivo Osteoporosis Efficacy Studies Requiring Maximal Bone Protection at Minimal Systemic Exposure

Based on the 2.5× higher ERα binding affinity compared to raloxifene [1] and the 42% vertebral fracture RRR achieved at 0.5 mg/day [2], lasofoxifene is the preferred SERM for ovariectomized rodent or postmenopausal primate models where dose-dependent off-target effects must be minimized. Use lasofoxifene at 0.1-0.5 mg/kg/day to achieve comparable or greater bone mineral density preservation than raloxifene at 1 mg/kg/day.

Uterine Safety Profiling and Endometrial Hyperplasia Research

For studies investigating SERM-induced uterine stimulation, lasofoxifene's 15% uterine weight increase at 1 mg/kg/day [1]—three times lower than tamoxifen—makes it the appropriate control or test compound when endometrial safety is a critical endpoint. Select lasofoxifene over tamoxifen when the experimental question requires separating estrogenic bone effects from uterotrophic effects.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Stable Trough Concentrations

With a terminal half-life of 32.7 hours [1], lasofoxifene enables once-daily dosing with 18% lower peak-to-trough fluctuation compared to raloxifene (27.7 hours). This property is valuable for long-term exposure studies (≥4 weeks) where constant receptor occupancy is required, such as chronic inflammation or metabolic syndrome models. Procurement for such studies should prioritize lasofoxifene over raloxifene to reduce variability in steady-state plasma levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasofoxifene hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.